2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-CHLORO-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorinated and methoxylated phenyl groups, a furan ring, and a trifluoromethyl group attached to a pyrimidine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, which is achieved through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This intermediate is then subjected to further functionalization to introduce the furan and trifluoromethyl groups under specific reaction conditions, such as the use of appropriate catalysts and solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
2-[4-CHLORO-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-CHLORO-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE include other pyrazole derivatives and pyrimidine-based compounds. Examples include:
Uniqueness
What sets 2-[4-CHLORO-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C26H18ClF3N4O3 |
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Molecular Weight |
526.9 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C26H18ClF3N4O3/c1-35-17-8-3-6-15(12-17)23-22(27)24(16-7-4-9-18(13-16)36-2)34(33-23)25-31-19(20-10-5-11-37-20)14-21(32-25)26(28,29)30/h3-14H,1-2H3 |
InChI Key |
PUGZTWDAMZECKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C5=CC(=CC=C5)OC)Cl |
Origin of Product |
United States |
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